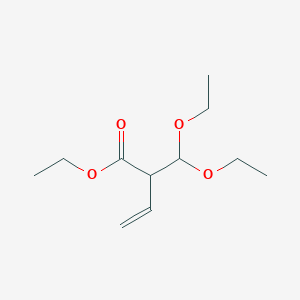silane CAS No. 89373-11-5](/img/structure/B14385406.png)
[3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfinyl)-4-phenylbutylsilane is an organosilicon compound that features a benzenesulfinyl group and a phenylbutyl group attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-phenylbutylsilane typically involves the reaction of benzenesulfinyl chloride with 4-phenylbutyl magnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Formation of 4-phenylbutyl magnesium bromide:
Reaction with benzenesulfinyl chloride:
Introduction of trimethylsilyl group:
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-4-phenylbutylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfinyl)-4-phenylbutylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as halides, alcohols, or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(Benzenesulfonyl)-4-phenylbutylsilane.
Reduction: Formation of 3-(Benzenesulfanyl)-4-phenylbutylsilane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability and cellular uptake.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used in the production of specialty polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfinyl)-4-phenylbutylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The trimethylsilyl group can modulate the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzenesulfonyl)-4-phenylbutylsilane): Similar structure but with a sulfone group instead of a sulfoxide.
3-(Benzenesulfanyl)-4-phenylbutylsilane): Similar structure but with a sulfide group instead of a sulfoxide.
3-(Benzenesulfinyl)-4-phenylbutylsilane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
3-(Benzenesulfinyl)-4-phenylbutylsilane is unique due to the presence of both a benzenesulfinyl group and a trimethylsilyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89373-11-5 |
|---|---|
Formule moléculaire |
C19H26OSSi |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
[3-(benzenesulfinyl)-4-phenylbutyl]-trimethylsilane |
InChI |
InChI=1S/C19H26OSSi/c1-22(2,3)15-14-19(16-17-10-6-4-7-11-17)21(20)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Clé InChI |
XOPJVFLABOFLQI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC(CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
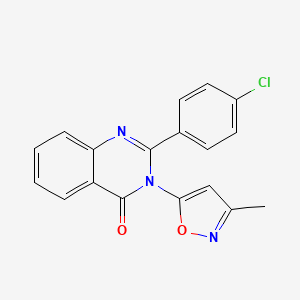

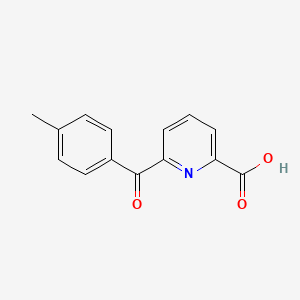
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)

![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
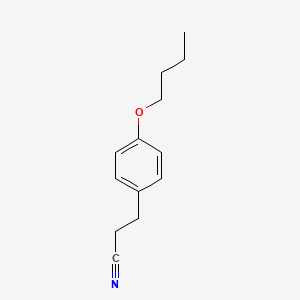
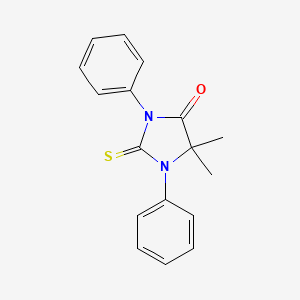
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

